molecular formula C12H5ClN2O B12837255 2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B12837255
M. Wt: 228.63 g/mol
InChI Key: YXBCZCRTLPJGRN-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound with the molecular formula C12H5ClN2O It is known for its unique structure, which includes an indanone core substituted with a chloro group and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloroindan-1-one.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-chloroindan-1-one and malononitrile in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or acetonitrile at room temperature or slightly elevated temperatures.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Knoevenagel condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted indanone derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of oxidized indanone derivatives.

Scientific Research Applications

2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:

    Organic Electronics: Used as a building block for the synthesis of organic semiconductors and photovoltaic materials.

    Photopolymerization: Acts as a photoinitiator in the polymerization of various monomers.

    Medicinal Chemistry: Serves as an intermediate in the synthesis of biologically active compounds.

    Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its ability to participate in various chemical reactions due to its reactive functional groups. The chloro group and the carbonyl group are key sites for chemical reactivity, allowing the compound to interact with different molecular targets and pathways. In organic electronics, it acts as an electron acceptor, facilitating charge transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
  • 2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
  • 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Uniqueness

2-(4-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to the presence of the chloro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photopolymerization.

Properties

Molecular Formula

C12H5ClN2O

Molecular Weight

228.63 g/mol

IUPAC Name

2-(4-chloro-3-oxoinden-1-ylidene)propanedinitrile

InChI

InChI=1S/C12H5ClN2O/c13-10-3-1-2-8-9(7(5-14)6-15)4-11(16)12(8)10/h1-3H,4H2

InChI Key

YXBCZCRTLPJGRN-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C#N)C#N)C2=C(C1=O)C(=CC=C2)Cl

Origin of Product

United States

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